

# Early clinical trials of Paclitaxel for ovarian and breast cancer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Paclitaxel

Cat. No.: B517696

[Get Quote](#)

An In-depth Technical Guide to the Early Clinical Trials of **Paclitaxel** for Ovarian and Breast Cancer

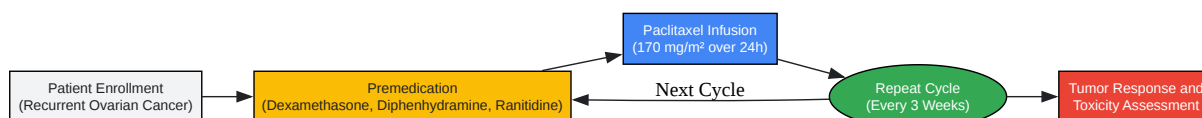
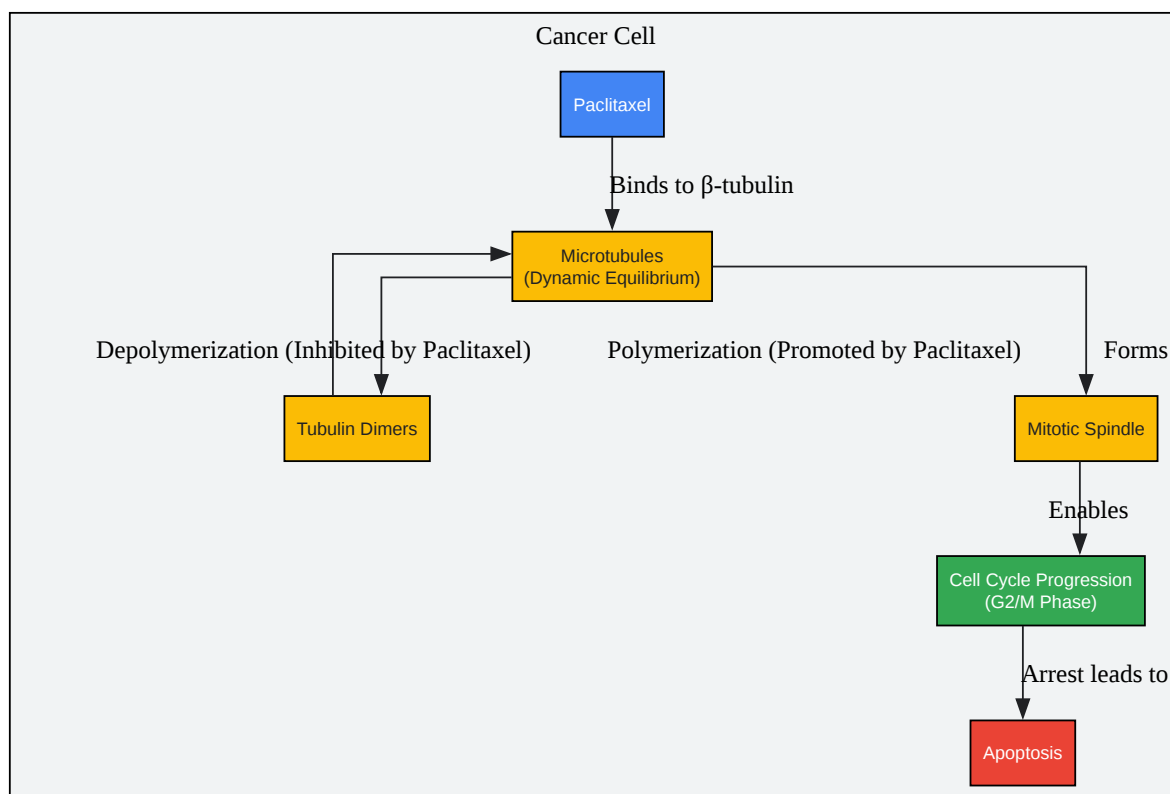
## Introduction

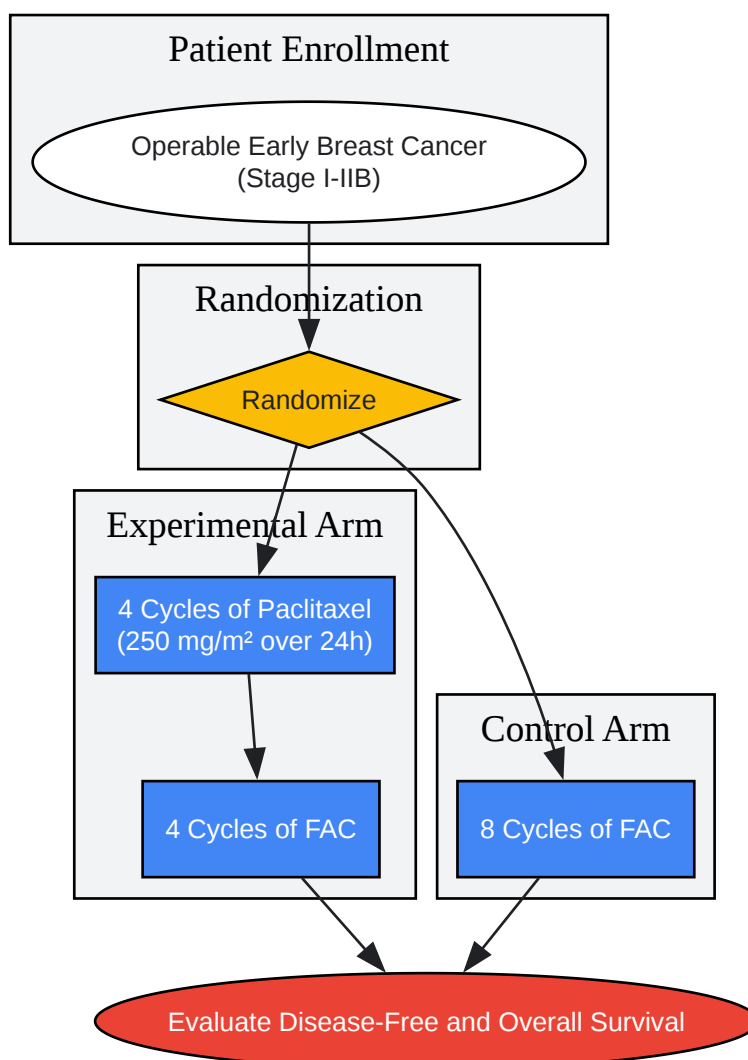
**Paclitaxel**, originally isolated from the bark of the Pacific yew tree (*Taxus brevifolia*), is a potent anti-cancer agent that has become a cornerstone of treatment for various solid tumors, including ovarian and breast cancer.[1][2] Its discovery in the late 1960s by the National Cancer Institute (NCI) marked a significant milestone in the search for plant-based anti-cancer drugs. [1] The journey of **paclitaxel** from a natural product to a clinically approved therapeutic was characterized by challenges in supply and formulation, but its unique mechanism of action and promising anti-tumor activity in preclinical studies propelled its development.[3] Early clinical trials in the 1980s and 1990s were pivotal in establishing its safety and efficacy, ultimately leading to its FDA approval for refractory ovarian cancer in 1992 and subsequently for breast cancer.[1] This guide provides a detailed overview of the seminal early clinical trials of **paclitaxel** in ovarian and breast cancer, focusing on experimental protocols, quantitative outcomes, and the underlying molecular mechanisms.

## Mechanism of Action

**Paclitaxel**'s primary mechanism of action involves its interaction with microtubules, which are essential components of the cytoskeleton involved in cell division, shape, and intracellular transport. Unlike other anti-tubulin agents that cause microtubule disassembly, **paclitaxel** stabilizes microtubules by binding to the  $\beta$ -tubulin subunit, promoting their assembly from

tubulin dimers and preventing depolymerization. This stabilization disrupts the normal dynamic reorganization of the microtubule network necessary for mitosis. Consequently, **paclitaxel**-treated cells are arrested in the G2/M phase of the cell cycle, leading to the formation of abnormal mitotic spindles and ultimately inducing apoptosis or programmed cell death.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Paclitaxel - Wikipedia [en.wikipedia.org]

- 3. Paclitaxel and Its Evolving Role in the Management of Ovarian Cancer - PMC  
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early clinical trials of Paclitaxel for ovarian and breast cancer]. BenchChem, [2025]. [Online PDF]. Available at:  
[https://www.benchchem.com/product/b517696#early-clinical-trials-of-paclitaxel-for-ovarian-and-breast-cancer]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)